molecular formula C20H25BrN2O B3036708 1-(4-Bromophenyl)-2-[4-(2,5-dimethylphenyl)piperazin-1-yl]ethanol CAS No. 400075-57-2

1-(4-Bromophenyl)-2-[4-(2,5-dimethylphenyl)piperazin-1-yl]ethanol

Cat. No.: B3036708
CAS No.: 400075-57-2
M. Wt: 389.3 g/mol
InChI Key: ZVOIZJCUTUJNLP-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-2-[4-(2,5-dimethylphenyl)piperazin-1-yl]ethanol is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are often studied for their potential pharmacological properties, including their use as intermediates in the synthesis of various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromophenyl)-2-[4-(2,5-dimethylphenyl)piperazin-1-yl]ethanol typically involves the following steps:

    Formation of the piperazine ring: This can be achieved by reacting 2,5-dimethylphenylamine with ethylene glycol in the presence of a dehydrating agent.

    Coupling reaction: The final step involves coupling the brominated phenyl ring with the piperazine derivative under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromophenyl)-2-[4-(2,5-dimethylphenyl)piperazin-1-yl]ethanol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming a phenyl derivative.

    Substitution: The bromine atom can be substituted with other functional groups such as amines, thiols, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium amide (NaNH2) or Grignard reagents (RMgX).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution can introduce various functional groups.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Potential use in the development of new pharmaceuticals targeting specific receptors or enzymes.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)-2-[4-(2,5-dimethylphenyl)piperazin-1-yl]ethanol would depend on its specific biological target. Generally, piperazine derivatives can interact with various receptors in the body, such as serotonin or dopamine receptors, leading to changes in cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Chlorophenyl)-2-[4-(2,5-dimethylphenyl)piperazin-1-yl]ethanol: Similar structure with a chlorine atom instead of bromine.

    1-(4-Fluorophenyl)-2-[4-(2,5-dimethylphenyl)piperazin-1-yl]ethanol: Similar structure with a fluorine atom instead of bromine.

    1-(4-Methylphenyl)-2-[4-(2,5-dimethylphenyl)piperazin-1-yl]ethanol: Similar structure with a methyl group instead of bromine.

Uniqueness

The presence of the bromine atom in 1-(4-Bromophenyl)-2-[4-(2,5-dimethylphenyl)piperazin-1-yl]ethanol can impart unique chemical properties, such as increased reactivity in substitution reactions and potential biological activity.

Properties

IUPAC Name

1-(4-bromophenyl)-2-[4-(2,5-dimethylphenyl)piperazin-1-yl]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25BrN2O/c1-15-3-4-16(2)19(13-15)23-11-9-22(10-12-23)14-20(24)17-5-7-18(21)8-6-17/h3-8,13,20,24H,9-12,14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVOIZJCUTUJNLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2CCN(CC2)CC(C3=CC=C(C=C3)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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